molecular formula C21H20N2O4 B2997823 (Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885191-19-5

(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2997823
CAS No.: 885191-19-5
M. Wt: 364.401
InChI Key: LXJFAVIZBHBYMT-UVTDQMKNSA-N
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Description

(Z)-3-(3,4,5-Trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (CAS 885191-19-5) is a synthetic small molecule with a molecular formula of C21H20N2O4 and a molecular weight of 364.4 g/mol . It belongs to the class of pyrrolo[1,2-a]quinazolinone derivatives, which are recognized as close structural analogs of naturally occurring vasicinone alkaloids and are of significant interest in medicinal chemistry for their diverse biological activities . This compound has demonstrated potent and selective anti-proliferative activity in biological screening, showing promise as a cytotoxic agent for cancer research. In vitro studies on human gastrointestinal cancer cell lines have revealed that this derivative is a highly potent inhibitor against gastric cancer (AGS) cells, exhibiting an IC50 value of 2.2-2.23 μM . Mechanistic studies suggest that the compound induces apoptosis in cancer cells. This process is associated with the collapse of the mitochondrial membrane potential (MMP) and significant suppression of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in cancers . Furthermore, molecular docking analysis indicates good affinity for interaction with the AKT1 protein, suggesting a potential direct mechanism for its observed pathway suppression . This combination of potent cytotoxic activity and a defined mechanism of action makes it a valuable chemical tool for researchers investigating novel oncology therapeutics and the role of the PI3K/AKT/mTOR pathway in cell death. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3Z)-3-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-17-11-13(12-18(26-2)19(17)27-3)10-14-8-9-23-16-7-5-4-6-15(16)21(24)22-20(14)23/h4-7,10-12H,8-9H2,1-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJFAVIZBHBYMT-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate hydrazine derivatives, followed by cyclization to form the quinazolinone structure. The synthesis pathway is crucial for the biological efficacy of the compound as it influences the pharmacophore's stability and reactivity.

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds related to this compound. For instance:

  • Cytotoxicity : Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study showed that related compounds demonstrated mean pGI50 values indicating strong antiproliferative activity against acute myeloid leukemia cells .
  • Mechanisms of Action : The mechanisms are believed to involve the inhibition of tubulin polymerization and NADPH oxidase 4 (Nox4) activity. These pathways are critical in cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have shown that similar quinazolinone derivatives possess notable antibacterial activity against strains like Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these activities were reported as low as 1.95 μg/mL for antibacterial effects .

Structure-Activity Relationship (SAR)

The presence of methoxy groups in the benzylidene moiety appears to enhance the biological activity of these compounds. Structural modifications can lead to variations in potency and selectivity towards different biological targets.

Case Studies

  • Cytotoxicity Evaluation : A study conducted on a series of substituted quinazolinones revealed that those with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study utilized various cancer cell lines to assess the efficacy of these compounds .
  • Antimicrobial Screening : In a recent investigation, a library of arylidene-based quinazolinones was synthesized and screened for antimicrobial activity. The results indicated that compounds with specific substituents showed promising antibacterial and antifungal properties, supporting their potential as drug candidates .

Data Summary

Activity MIC Values Cell Lines Tested Mechanism
Antibacterial1.95 μg/mLStaphylococcus aureusInhibition of protein synthesis
Antifungal3.90 μg/mLCandida albicans, Aspergillus nigerDisruption of cell membrane integrity
CytotoxicpGI50 ~6.34Acute myeloid leukemiaInhibition of tubulin polymerization

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Key Observations :

  • Substituent Diversity: The target compound’s 3,4,5-trimethoxybenzylidene group distinguishes it from analogs with non-aromatic (e.g., tetrahydro-2H-pyran-4-yl) or aliphatic amine substituents (e.g., diethylamino, pyrrolidinyl).
  • Stereochemistry : Most analogs in the evidence are E-isomers, whereas the Z-configuration of the target compound may confer distinct conformational preferences and interaction profiles .
Physicochemical Properties
Compound Melting Point/Decomposition Purity Notable Spectral Data (¹H/¹³C NMR) Reference ID
Target (Z) Not reported Not reported Likely distinct δ 3.7–3.9 ppm (OCH₃)
Compound 6 Decomposes at 230°C 96% ¹³C NMR: 46.8 ppm (broad)
Compound 9 232–235°C Not reported ¹H NMR: δ 8.29 (dd, J = 7.9 Hz), 3.76–3.74 (m, 4H)

Key Observations :

  • The trimethoxybenzylidene group in the target compound is expected to increase molecular weight and polarity compared to analogs like compound 30 (tetrahydro-2H-pyran-4-yl) or compound 15 (4-methyl-1,4-diazepan-1-yl). This may enhance solubility in polar solvents but reduce membrane permeability .
  • The Z-configuration could lead to distinct NMR shifts, particularly in the olefinic proton region, compared to E-isomers .

Key Observations :

  • Chlorinated analogs (e.g., compound 30) exhibit selectivity against non-SWI/SNF bromodomains, suggesting that electron-withdrawing groups (Cl) and aromatic systems (trimethoxybenzylidene) fine-tune specificity .

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, and how can stereoselectivity be ensured during benzylidene formation?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between the quinazolinone core and 3,4,5-trimethoxybenzaldehyde. Key steps include:
  • Core synthesis : Use a scalable route involving cyclization of precursor amines under reflux with acetic acid, as described for analogous quinazolinones .
  • Benzylidene formation : Employ high-temperature conditions (e.g., 80–100°C) in polar aprotic solvents (DMF or DMSO) with catalytic piperidine to favor (Z)-stereoselectivity. Monitor reaction progress via TLC and confirm configuration using NOESY NMR or X-ray crystallography .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the (Z)-isomer .

Q. What spectroscopic and crystallographic techniques are critical for confirming the (Z)-configuration of the benzylidene moiety?

  • Methodological Answer :
  • NMR : NOESY correlations between the benzylidene proton (CH=N) and protons on the quinazolinone core confirm spatial proximity in the (Z)-isomer.
  • X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for structurally similar triazolothiazolones .
  • IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and aromatic C-O (1250–1270 cm⁻¹) validate functional group integrity .

Q. How can researchers efficiently generate a library of analogs through functional group modifications on the quinazolinone core?

  • Methodological Answer :
  • Substitution at C-6 : Introduce halogens (e.g., Cl) via electrophilic substitution using N-chlorosuccinimide (NCS) in DCM .
  • Side-chain diversification : React the core with alkyl/aryl amines or Grignard reagents to form imine or methylene derivatives (e.g., piperidinylmethylene or morpholinomethylene groups) .
  • Table 1 : Example derivatives and yields:
DerivativeSubstituentYield (%)Reference
Compound 22 ()Diethylaminomethylene75
Compound 25 ()Morpholinomethylene68

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trimethoxybenzylidene group in bromodomain inhibition?

  • Methodological Answer :
  • Analog synthesis : Replace the trimethoxy group with other substituents (e.g., nitro, hydroxyl) to assess electronic effects.
  • Biological assays : Test inhibition against bromodomain-containing proteins (e.g., BRD4) using fluorescence polarization or AlphaScreen assays. Compare IC₅₀ values to establish SAR trends .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between the benzylidene group and hydrophobic pockets in bromodomains .

Q. What strategies resolve conflicting data regarding the antibacterial efficacy of derivatives in in vitro vs. cell-based assays?

  • Methodological Answer :
  • Assay standardization : Control variables such as bacterial strain (e.g., Bacillus subtilis vs. E. coli), compound solubility (use DMSO ≤1%), and incubation time .
  • Mechanistic studies : Evaluate membrane permeability via fluorescence microscopy with membrane dyes (e.g., propidium iodide) to distinguish bactericidal vs. bacteriostatic effects .

Q. What computational approaches predict the binding affinity of (Z)-derivatives to epigenetic reader proteins?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use GROMACS to simulate protein-ligand interactions over 100 ns, analyzing RMSD and binding free energy (MM/PBSA).
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for quinazolinone derivatives?

  • Methodological Answer :
  • Reproducibility checks : Verify reaction conditions (solvent purity, inert atmosphere) and stoichiometry.
  • Byproduct analysis : Use HPLC-MS to identify side products (e.g., over-oxidized intermediates) that may reduce yields .

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